molecular formula C26H20ClN3O2S2 B4957160 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B4957160
M. Wt: 506.0 g/mol
InChI Key: VINSMCFJBUUORR-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methyl group, a thiophenyl group, and a phenyl group. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-2-methyl-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S2/c1-16-23(25(32)30-17-8-3-2-4-9-17)24(18-10-5-6-11-20(18)27)19(14-28)26(29-16)34-15-21(31)22-12-7-13-33-22/h2-13,24,29H,15H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINSMCFJBUUORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CS2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate can then undergo further reactions with other reagents to introduce the thiophenyl and phenyl groups, followed by cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to interact with different pathways, making it a versatile compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used in the treatment of cardiovascular diseases.

Uniqueness

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

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